Propenal O-pentafluorophenylmethyl-oxime
Description
Contextualization of Oxime Ethers as Versatile Functional Groups in Organic Chemistry
Oxime ethers represent a class of organic compounds characterized by the C=N-O-R functional group. They are synthesized from oximes, which in turn are typically derived from aldehydes or ketones. nih.govnih.gov This functional group is a cornerstone in synthetic organic chemistry due to its inherent stability and the diverse array of chemical transformations it can undergo. organic-chemistry.orgdntb.gov.ua Oxime ethers serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including amines, amides, and various nitrogen-containing heterocycles. researchgate.net Their stability, particularly in comparison to analogous hydrazones in aqueous solutions, makes them reliable components in multi-step synthetic pathways. nih.gov The versatility of oxime ethers is further demonstrated by their presence in medicinally important compounds and their application as protecting groups for carbonyl functionalities during synthesis. researchgate.netdocumentsdelivered.com
Significance of Pentafluorophenylmethyl Moieties in Enhancing Chemical Reactivity and Analytical Properties
The introduction of a pentafluorophenylmethyl group onto the oxime ether moiety, as seen in Propenal O-pentafluorophenylmethyl-oxime, imparts unique and highly desirable properties. The pentafluorophenyl group is a strong electron-withdrawing group, a feature that significantly influences the chemical and physical characteristics of the molecule. This moiety is particularly valued in analytical chemistry for its ability to enhance the detectability of molecules, especially in gas chromatography (GC) coupled with mass spectrometry (MS). organic-chemistry.orgdntb.gov.ua
The primary application of introducing a pentafluorophenylmethyl group is in derivatization, a process that modifies a chemical compound to make it more suitable for analysis. smolecule.com Carbonyl compounds, such as aldehydes, are often derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form their corresponding O-pentafluorophenylmethyl oximes. smolecule.com This derivatization is advantageous for several reasons:
Enhanced Sensitivity: The resulting pentafluorobenzyl oxime derivatives exhibit excellent properties for detection by negative ion chemical ionization (NICI) mass spectrometry, a technique known for its high sensitivity. organic-chemistry.orgdntb.gov.ua
Improved Chromatographic Behavior: The derivatization increases the volatility and thermal stability of the parent aldehyde, facilitating its separation and analysis by gas chromatography.
Specific Detection: The pentafluorophenyl group provides a unique mass spectral signature, allowing for selective and sensitive quantification of the derivatized analytes. nist.gov
This derivatization strategy has been successfully employed for the trace analysis of various aldehydes in complex biological and environmental samples. dntb.gov.uadocumentsdelivered.com
Overview of Research Trajectories for this compound and Related Derivatives
Research involving this compound and its analogs is predominantly centered on their role as analytical standards and derivatized products for the detection and quantification of carbonyl compounds. While extensive research on the specific synthesis and reactivity of this compound is not widely published, its significance can be inferred from the broader applications of the O-pentafluorophenylmethyl oxime class.
The main research trajectory for these compounds is their application in analytical method development. For instance, the derivatization of propenal (acrolein), a highly reactive and toxic aldehyde, into its more stable and readily detectable O-pentafluorophenylmethyl-oxime derivative allows for its accurate measurement in various matrices, such as air samples or biological fluids.
Future research may explore the synthesis of novel O-pentafluorophenylmethyl oxime derivatives with tailored properties for specific analytical challenges. Furthermore, investigations into the reactivity of the propenal double bond within the this compound structure could open avenues for its use as a building block in the synthesis of more complex fluorinated molecules. However, current literature primarily emphasizes its role as an analytical tool.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H6F5NO | |
| Molecular Weight | 251.15 g/mol | |
| Boiling Point | 229.6°C at 760 mmHg | smolecule.com |
| Vapor Pressure | 0.104 mmHg at 25°C | smolecule.com |
| Refractive Index | 1.436 | smolecule.com |
| Appearance | Yellow liquid |
Calculated Physical Properties
| Property | Value | Unit | Source |
| Enthalpy of Formation (gas) | -975.67 | kJ/mol | nist.gov |
| Enthalpy of Vaporization | 44.41 | kJ/mol | nist.gov |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.071 | nist.gov | |
| Water Solubility (log10WS) | -4.36 | mol/l | nist.gov |
| McGowan's Characteristic Volume (McVol) | 144.100 | ml/mol | nist.gov |
| Critical Temperature (Tc) | 754.69 | K | nist.gov |
| Critical Pressure (Pc) | 2016.32 | kPa | nist.gov |
| Polar Retention Index (I) | 1594.00 | nist.gov | |
| Non-polar Retention Index (Inp) | 1201.00 | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDUEGOPUWNJNF-HQYXKAPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-55-9 | |
| Record name | Acrolein O-pentafluorophenylmethyl-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Propenal O Pentafluorophenylmethyl Oxime and Analogous O Pentafluorophenylmethyl Oxime Ethers
Direct Condensation Reactions with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA HCl)
The principal method for synthesizing Propenal O-pentafluorophenylmethyl-oxime and related compounds is the direct condensation of the parent aldehyde or ketone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl). researchgate.netnih.gov This reaction is widely employed for the derivatization of a variety of carbonyl compounds, including aldehydes like propenal (acrolein), for analytical purposes such as gas chromatography (GC) and liquid chromatography (LC). fishersci.comresearchgate.netnih.gov The PFBHA reagent is favored because it reacts quantitatively with carbonyls, including conjugated aliphatic aldehydes, to form stable oxime derivatives that are amenable to analysis. sigmaaldrich.com The resulting O-pentafluorophenylmethyl oxime ethers, such as the derivative of propenal, can be resolved and detected with high sensitivity. researchgate.netnih.gov
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
Significant research has been dedicated to optimizing the reaction conditions for the derivatization of carbonyl compounds with PFBHA to maximize the yield and selectivity of the resulting oxime ethers. Key parameters that have been systematically studied include the concentration of the PFBHA reagent, temperature, reaction time, pH, and the choice of solvent for extraction.
For instance, studies have shown that the concentration of PFBHA is a critical factor, with an optimal concentration leading to maximum oxime signal, while excessively high concentrations can diminish derivatization capacity and introduce interfering peaks. copernicus.org In one study, a PFBHA concentration of 87 mg L⁻¹ was found to be optimal. copernicus.org The reaction temperature also plays a role, with a slight improvement in oxime formation observed at higher temperatures, such as 50°C. copernicus.org
The duration of the derivatization reaction and the extraction time have also been optimized. One study found that the best results were achieved with an extraction time of 30 minutes followed by a derivatization period of 24 hours. semanticscholar.org The pH of the reaction medium is another crucial variable, with a pH of 3 being identified as optimal for the derivatization process. semanticscholar.org The choice of extraction solvent is also important, with dichloromethane (B109758) being found to be an effective extracting reagent. semanticscholar.org
Below is a table summarizing the optimized parameters from a study on PFBHA derivatization. semanticscholar.org
| Parameter | Optimized Condition |
| Extracting Reagent | Dichloromethane |
| Extraction Time | 30 minutes |
| Derivatization Time | 24 hours |
| PFBHA Concentration | 0.43 mg mL⁻¹ |
| pH | 3 |
Mechanistic Considerations in Oxime Formation from Aldehydes and PFBHA
The formation of an O-pentafluorophenylmethyl oxime ether from an aldehyde and PFBHA proceeds through a well-established reaction mechanism. The process begins with a nucleophilic addition of the nitrogen atom of the hydroxylamine (B1172632) group in PFBHA to the electrophilic carbonyl carbon of the aldehyde. researchgate.netresearchgate.net This initial attack forms a tetrahedral intermediate. researchgate.net
With the exception of symmetrical ketones like acetone (B3395972) and formaldehyde, the reaction of PFBHA with other carbonyl compounds typically results in the formation of two geometric isomers, the (E) and (Z) forms of the oxime ether, which can often be separated by chromatographic techniques. researchgate.net
Steric and Electronic Effects Influencing Oxime Derivatization Efficiency
The efficiency of the oxime derivatization reaction with PFBHA is influenced by both steric and electronic factors related to the structure of the carbonyl compound. Steric hindrance around the carbonyl group can significantly impact the reaction yield. For example, ketones that are substituted at both α-carbons relative to the carbonyl carbon, such as diisobutyl ketone and 2,4-hexanedione, have been observed to produce lower synthetic yields in wet chemistry methods. researchgate.netnih.gov This is attributed to the bulky substituents impeding the nucleophilic attack of the PFBHA molecule.
Electronic effects also play a crucial role. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate. Electron-withdrawing groups adjacent to the carbonyl group can enhance its reactivity towards nucleophiles like PFBHA, while electron-donating groups can have the opposite effect. The pentafluorobenzyl group on the hydroxylamine reagent is a strong electron-withdrawing group, which enhances the sensitivity of the resulting oxime derivatives in certain detection methods, such as electron capture detection (ECD) in gas chromatography. nih.gov
Exploration of Complementary and Alternative Synthetic Routes to O-Pentafluorophenylmethyl Oxime Ethers
While direct condensation with PFBHA is the predominant method, researchers have explored alternative synthetic strategies for the preparation of oxime ethers. One notable alternative is a one-pot synthesis of oxime ethers from alcohols. organic-chemistry.org This method involves the treatment of an alcohol with a mixture of triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄) in the presence of an oxime and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), with a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) in refluxing anhydrous acetonitrile. organic-chemistry.org
This approach offers a regioselective route to O-alkyl ethers and avoids some of the limitations associated with traditional methods. organic-chemistry.org The reaction has been shown to be effective for a range of primary, secondary, allylic, and benzylic alcohols, although tertiary alcohols are not suitable substrates. organic-chemistry.org This method demonstrates high selectivity for the O-alkylation of the oxime, without the formation of nitrone byproducts. organic-chemistry.org For unsymmetrical oximes, this synthesis predominantly yields the Z-isomer. organic-chemistry.org This alternative route provides a versatile strategy for the synthesis of various oxime ethers and could potentially be adapted for the synthesis of O-pentafluorophenylmethyl oxime ethers from the corresponding pentafluorobenzyl alcohol.
Advanced Spectroscopic and Chromatographic Characterization of Propenal O Pentafluorophenylmethyl Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. While specific experimental spectra for Propenal O-pentafluorophenylmethyl-oxime are not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of its constituent functional groups and related structures. The synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes from various carbonyl compounds has been described, with NMR being a key method for confirming their purity and structure. nih.gov
Proton (¹H) NMR Spectroscopic Analysis for this compound
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the propenal and the pentafluorophenylmethyl moieties are expected. The protons of the vinyl group (CH₂=CH-) typically resonate in the downfield region of the spectrum due to the deshielding effect of the double bond. For the parent compound, acrolein, the aldehydic proton shows a doublet at approximately 9.49 ppm. Following derivatization, this proton is replaced by the imine proton.
The vinylic protons would present as a complex multiplet system. The geminal protons on the terminal carbon (=CH₂) would be diastereotopic and exhibit distinct chemical shifts, each coupled to the adjacent vinyl proton. The single proton on the second carbon (-CH=N-) would also be in the vinylic region, coupled to the two terminal protons. The methylene (B1212753) protons (-O-CH₂-Ar) of the pentafluorobenzyl group are significantly deshielded by the adjacent oxygen atom and the electron-withdrawing aromatic ring, and would likely appear as a singlet in the range of 5.0-5.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic Protons (CH₂=CH-) | 5.5 - 7.5 | Multiplet |
| Imine Proton (-CH=N-) | 7.0 - 8.0 | Multiplet |
| Methylene Protons (-O-CH₂-) | 5.0 - 5.5 | Singlet |
Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for this compound
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbon of the imine group (C=N) is expected to have a chemical shift in the range of 145-160 ppm. The two vinylic carbons of the propenal group would appear in the typical alkene region (110-140 ppm).
The carbons of the pentafluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The carbon attached to the -CH₂-O- group will be significantly downfield, while the five fluorine-bearing carbons will have shifts influenced by the strong electron-withdrawing nature of fluorine. The methylene carbon (-O-CH₂-) is anticipated to resonate in the 60-75 ppm range. The purity of synthesized O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes is often confirmed using ¹³C NMR spectroscopy. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Imine Carbon (C=N) | 145 - 160 |
| Vinylic Carbons (CH₂=CH-) | 110 - 140 |
| Pentafluorophenyl Carbons | 110 - 150 (with C-F coupling) |
| Methylene Carbon (-O-CH₂-) | 60 - 75 |
Note: These are estimated values. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The derivatization of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used strategy to improve their detection by mass spectrometry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatized Samples
In GC-MS analysis, this compound is first separated from other components in a sample by gas chromatography before being introduced into the mass spectrometer. The NIST WebBook provides a retention index of 1594 for this compound on a polar ZB-Wax capillary column. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum would show a molecular ion peak ([M]⁺) at m/z 251, corresponding to the molecular weight of the compound. nih.gov
The fragmentation pattern is expected to be dominated by the stable pentafluorobenzyl cation, which would give a prominent peak at m/z 181. This fragment is formed by the cleavage of the N-O bond. Other fragments may arise from the loss of small neutral molecules from the propenal moiety.
Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 251 | [C₁₀H₆F₅NO]⁺ (Molecular Ion) |
| 181 | [C₇H₂F₅]⁺ (Pentafluorobenzyl cation) |
| 70 | [C₃H₄NO]⁺ |
Note: The relative intensities of these fragments would need to be determined experimentally.
Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI MS)
GC-ECNI MS is a highly sensitive technique for the analysis of electrophilic compounds such as those containing a pentafluorobenzyl group. This method is often more sensitive than positive-ion methods for these derivatives. researchgate.net In this technique, the molecule captures a thermal electron, leading to the formation of a negative molecular ion.
For PFB-oxime derivatives of long-chain aldehydes, a characteristic fragmentation pathway in NICI mode is the loss of hydrogen fluoride (B91410) (HF) to produce an [M-HF]⁻ ion. nih.gov For this compound, this would result in a prominent ion at m/z 231. This selective and sensitive detection makes GC-ECNI MS a valuable tool for quantifying trace levels of aldehydes in complex matrices after derivatization.
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Assignment
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=N, N-O, C-F, and C=C bonds.
The C=N stretching vibration of the oxime group is expected to appear in the region of 1620-1690 cm⁻¹. The N-O stretching vibration typically occurs in the 900-960 cm⁻¹ range. The C-F stretching vibrations of the pentafluorophenyl ring will give rise to strong absorptions in the 1100-1400 cm⁻¹ region. The C=C stretching of the propenal group would be observed around 1600-1650 cm⁻¹. The purity of newly synthesized PFBHA O-oximes is often demonstrated using IR spectroscopy. nih.gov
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=C Stretch (vinyl) | 1600 - 1650 |
| C=N Stretch (oxime) | 1620 - 1690 |
| C-F Stretch (aromatic) | 1100 - 1400 |
| N-O Stretch (oxime) | 900 - 960 |
Chromatographic Retention Behavior and Derived Parameters
The chromatographic retention characteristics of this compound are fundamental to its analytical determination, providing a basis for its separation and identification in complex matrices. The behavior of a compound within a chromatographic system is described by its retention time, which can be standardized by converting it to a retention index. This index relates the retention time of the analyte to that of n-alkane standards, offering a more robust and transferable value between different laboratories and instruments.
Research into the gas chromatographic properties of this compound has established its retention index on polar columns. nist.gov Specifically, when analyzed using a ZB-Wax capillary column, which has a polar stationary phase, this compound exhibits a normal alkane retention index of 1594. nist.gov This value is determined under a specified temperature ramp program. nist.gov The use of a polar column is significant, as it indicates that the separation mechanism is influenced by interactions such as dipole-dipole forces and hydrogen bonding between the analyte and the stationary phase.
The derivatization of carbonyl compounds, such as acrolein, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oxime derivatives like this compound is a common strategy in gas chromatography (GC). vulcanchem.com This process enhances the volatility and thermal stability of the analytes and introduces a polyfluorinated group, which makes the derivative highly responsive to electron capture detection (ECD) and specific mass spectrometric techniques. vulcanchem.com The established retention index is therefore a critical parameter for method development and quality control when analyzing carbonyl compounds in various samples.
The integration of techniques like solid-phase microextraction (SPME) with GC-Mass Spectrometry (GC-MS) for the analysis of compounds derivatized to this compound requires precise knowledge of its chromatographic behavior. smolecule.com Factors such as desorption times, typically in the range of 10-15 minutes, are optimized to ensure the complete transfer of the analyte to the GC system while maintaining a good chromatographic peak shape. smolecule.com
The following table summarizes the reported gas chromatographic retention data for this compound.
Table 1: Gas Chromatographic Retention Data for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Retention Index (RI) | 1594 | nist.gov |
| Column Type | Capillary | nist.gov |
| Stationary Phase | ZB-Wax (Polar) | nist.gov |
| Column Length | 30 m | nist.gov |
| Analysis Method | Gas Chromatography (GC) | nist.gov |
Mechanistic Investigations and Transformational Pathways of O Pentafluorophenylmethyl Oximes
Kinetics and Thermodynamics of Oxime Formation Reactions
The formation of oximes from carbonyl compounds and hydroxylamine (B1172632) is a well-established reaction in organic chemistry. numberanalytics.comrsc.org The kinetics of this reaction are influenced by several factors, including the pH of the reaction medium, the concentrations of the reactants, and the presence of catalysts. numberanalytics.comrsc.org The reaction is typically acid-catalyzed, with the rate being accelerated under slightly acidic conditions. rsc.org This is attributed to the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.com However, at very low pH, the concentration of the free nitrogen base is reduced, which can lead to a decrease in the reaction rate. researchgate.net
A general representation of the factors influencing the rate of oxime formation is provided in the table below.
| Factor | Influence on Reaction Rate | Rationale |
| pH | Optimal in slightly acidic conditions (pH ~4-6) | Balances the need for carbonyl activation (protonation) and sufficient concentration of the free hydroxylamine nucleophile. rsc.orgresearchgate.net |
| Catalysts | Acid catalysts (e.g., HCl) and base catalysts (e.g., pyridine) can accelerate the reaction. numberanalytics.comrsc.org | Acids protonate the carbonyl group, increasing its electrophilicity. numberanalytics.com Bases can facilitate the nucleophilic attack of hydroxylamine. numberanalytics.com |
| Reactant Concentration | Higher concentrations of carbonyl compound and hydroxylamine generally increase the rate. numberanalytics.com | Follows the principles of chemical kinetics where reaction rates are dependent on the concentration of reactants. |
| Temperature | Increased temperature generally increases the reaction rate. numberanalytics.com | Provides the necessary activation energy for the reaction to proceed, but can also lead to side reactions. numberanalytics.com |
Catalytic Strategies Employed in Oxime Synthesis
A variety of catalytic strategies have been developed to improve the efficiency and selectivity of oxime and oxime ether synthesis. rsc.org For the formation of the oxime itself, acid catalysis is most common. rsc.org Aniline has been reported to be a particularly effective catalyst for oxime formation, significantly accelerating the reaction rate. rsc.org
The synthesis of oxime ethers, such as Propenal O-pentafluorophenylmethyl-oxime, typically involves the O-alkylation of a pre-formed oxime. organic-chemistry.org This reaction is often carried out in the presence of a base to deprotonate the oxime hydroxyl group, forming a more nucleophilic oximate anion. Common bases used include potassium bis(trimethylsilyl)amide (KHMDS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of oximes and their derivatives. researchgate.netaustinpublishinggroup.comnih.govunimi.itnorthwestern.edu PTC allows for reactions between reactants in different phases (e.g., a solid and a liquid) by using a catalyst that can transport one of the reactants across the phase boundary. researchgate.net This methodology is particularly useful for the alkylation of oximes, where the oximate can be generated in an aqueous or solid phase and the alkylating agent is in an organic phase. researchgate.net Chiral phase-transfer catalysts have also been employed in the asymmetric alkylation of glycine (B1666218) derivatives, highlighting the potential for stereoselective synthesis. austinpublishinggroup.comnih.gov
The table below summarizes some catalytic approaches relevant to the synthesis of oxime ethers.
| Catalytic Strategy | Description | Key Features |
| Acid Catalysis | Utilizes a proton source (e.g., HCl, aniline) to accelerate the initial oxime formation. rsc.org | Essential for activating the carbonyl group for nucleophilic attack. rsc.org |
| Base-Mediated O-Alkylation | Employs a base (e.g., KHMDS, DBU) to deprotonate the oxime, followed by reaction with an alkylating agent. researchgate.net | A common and effective method for the synthesis of oxime ethers. researchgate.net |
| Phase-Transfer Catalysis (PTC) | Facilitates the reaction between reactants in immiscible phases using a phase-transfer catalyst. researchgate.netaustinpublishinggroup.com | Offers advantages such as mild reaction conditions, high yields, and applicability to a wide range of substrates. researchgate.netaustinpublishinggroup.com |
Radical Chemistry of Oxime Derivatives and their Reaction Pathways
The radical chemistry of oximes and their derivatives has been a subject of intense research, revealing a rich and diverse array of reaction pathways. beilstein-journals.orgnih.gov Iminoxyl radicals, the key intermediates in these transformations, can be generated from oximes through various oxidative methods. beilstein-journals.orgnih.gov These radicals exhibit a unique electronic structure, with the unpaired electron delocalized between the nitrogen and oxygen atoms, allowing them to react as either N- or O-centered radicals. beilstein-journals.orgnih.gov This dual reactivity is a cornerstone of their synthetic utility. beilstein-journals.orgnih.gov
The stability of iminoxyl radicals is a crucial factor influencing their reactivity, with many being relatively unstable. beilstein-journals.org Consequently, intramolecular reactions are often favored over intermolecular ones. beilstein-journals.orgnih.gov The primary reactions involving oxime radicals are the addition to C=C double bonds and hydrogen atom abstraction. beilstein-journals.org
Intramolecular reactions of oxime radicals provide a powerful tool for the construction of heterocyclic compounds. beilstein-journals.orgnih.gov There are two principal pathways for these intramolecular transformations:
Hydrogen Atom Abstraction followed by Cyclization: In this pathway, the initially formed oxime radical abstracts a hydrogen atom from a suitable position within the same molecule, generating a carbon-centered radical. This is then followed by a cyclization event. beilstein-journals.org
Addition to a C=C Double Bond: Here, the oxime radical adds directly to a C=C double bond present in the molecule. beilstein-journals.org This addition can lead to the formation of either a five-membered isoxazoline (B3343090) ring (through C-O bond formation) or a cyclic nitrone (through C-N bond formation). beilstein-journals.orgnih.gov The regioselectivity of this cyclization is often governed by the stability of the resulting radical intermediate. The 5-exo-trig cyclization is a common and favored pathway. rsc.org
The table below illustrates the two main types of intramolecular reactions of oxime radicals.
| Intramolecular Reaction Type | Description | Resulting Products |
| Hydrogen Abstraction-Cyclization | The oxime radical abstracts an intramolecular hydrogen atom, followed by cyclization of the resulting carbon-centered radical. beilstein-journals.org | Typically leads to the formation of various heterocyclic systems. |
| Addition to C=C Double Bond | The oxime radical adds to an internal C=C double bond. beilstein-journals.org | Forms five-membered rings such as isoxazolines (C-O bond formation) or cyclic nitrones (C-N bond formation). beilstein-journals.orgnih.gov |
For a molecule like this compound, which possesses a C=C double bond, intramolecular radical cyclization would be a plausible transformation under appropriate radical-generating conditions. The presence of the electron-withdrawing pentafluorophenyl group could influence the stability and reactivity of the radical intermediates.
While intramolecular reactions of oxime radicals are more common, intermolecular reactions also offer valuable synthetic transformations. beilstein-journals.orgnih.gov However, selective intermolecular reactions are often more challenging to achieve due to the generally low stability of the oxime radicals. beilstein-journals.orgnih.gov
The primary intermolecular reactions involving oxime radicals are:
Oxidative C-O Coupling: Oxime radicals can couple with other radical species or with nucleophiles to form C-O bonds. beilstein-journals.org For instance, they can react with 1,3-dicarbonyl compounds in the presence of an oxidizing agent. nih.gov
Addition to C=C Double Bonds: In an intermolecular fashion, oxime radicals can add to external alkenes. beilstein-journals.org
Hydrogen Atom Abstraction: Oxime radicals can abstract hydrogen atoms from suitable donor molecules. beilstein-journals.org
The use of persistent radical scavengers can sometimes be employed to trap radical intermediates in these reactions. nih.gov For this compound, intermolecular reactions could involve the addition of an external radical to the C=C double bond or the trapping of an initially formed oxime radical by an external species.
Computational and Theoretical Modeling Approaches to Elucidate Reaction Mechanisms and Stereoselectivity
Computational and theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and stereoselectivity of reactions involving oximes and their derivatives. researchgate.netmdpi.comyoutube.comnih.govyoutube.com These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. youtube.comyoutube.com
For oxime formation, computational studies have been used to investigate the role of catalysts and the effect of pH on the reaction mechanism. researchgate.net DFT calculations can help to determine whether a reaction proceeds through a stepwise or concerted mechanism and can rationalize the observed stereoselectivity. mdpi.com For instance, in the context of intramolecular cyclizations, DFT calculations can predict the activation free energy for different cyclization pathways, thereby explaining why certain products are favored. researchgate.net
In the study of radical reactions, computational methods are crucial for understanding the electronic structure and reactivity of the transient radical intermediates. researchgate.net They can also be used to model the transition states of radical addition and cyclization reactions, providing insights into the factors that control the stereochemical outcome. mdpi.com For example, computational analysis has been used to explain the observed differences in reactivity between E- and Z-isomers of oxime ethers in electrocyclization reactions. beilstein-journals.org
The table below highlights the application of computational modeling in studying oxime chemistry.
| Application of Computational Modeling | Description | Insights Gained |
| Mechanism Elucidation | Calculation of the potential energy surface for a reaction, including reactants, intermediates, transition states, and products. youtube.comyoutube.com | Determination of whether a reaction is stepwise or concerted, and identification of the rate-determining step. researchgate.netmdpi.com |
| Stereoselectivity Prediction | Calculation of the energies of diastereomeric transition states leading to different stereoisomers. mdpi.com | Rationalization of the observed stereochemical outcomes of reactions and prediction of the major product. mdpi.com |
| Radical Reactivity Analysis | Investigation of the electronic structure, stability, and reactivity of radical intermediates. researchgate.net | Understanding the regioselectivity and stereoselectivity of radical addition and cyclization reactions. beilstein-journals.orgresearchgate.net |
Applications of Propenal O Pentafluorophenylmethyl Oxime in Contemporary Chemical Science
Utilization as a Derivatizing Agent for Carbonyl Compounds in Analytical Chemistry
The primary and most well-documented application of Propenal O-pentafluorophenylmethyl-oxime is in the field of analytical chemistry. It is not typically used as a reagent itself, but is rather the product of a derivatization reaction designed to facilitate the detection and quantification of carbonyl compounds, such as aldehydes and ketones. nih.gov The derivatizing agent used is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of propenal (acrolein) to form the stable this compound. nih.govscielo.brresearchgate.net This process is crucial for analyzing trace levels of carbonyls in various complex matrices, including air, water, and biological samples. nih.govresearchgate.net The reaction converts volatile and often reactive aldehydes and ketones into less polar, more stable oxime derivatives with properties highly suitable for chromatographic analysis. dtic.mil
Enhancement of Volatility and Detectability in Gas Chromatographic Systems
The conversion of carbonyl compounds to their PFBHA-oxime derivatives, such as this compound, significantly enhances their suitability for analysis by gas chromatography (GC). coresta.org The derivatization improves the thermal stability and volatility of low-molecular-weight carbonyls, allowing for better separation and chromatographic peak shape. dtic.mil
A key advantage of this derivatization is the incorporation of the pentafluorobenzyl group. This group is highly electrophilic (electron-capturing), which dramatically increases the sensitivity of detection by electron capture detectors (ECD) and negative-ion chemical ionization mass spectrometry (NICI-MS). nih.govnih.gov The high sensitivity of this method allows for the measurement of aldehydes at physiological levels in biological samples, with detection limits reported in the femtomole (fmol) range. nih.gov For many aldehydes, the derivatization reaction produces two distinct geometric isomers, (E) and (Z), which can often be separated by the GC column, providing additional confirmation of the analyte's identity. researchgate.net
Below is a table summarizing typical GC parameters used for the analysis of PFBHA-oxime derivatives, including this compound.
Table 1: Representative Gas Chromatography (GC) Parameters for PFBHA-Oxime Analysis
| Parameter | Value | Source |
|---|---|---|
| Column Type | Capillary | nist.govnist.gov |
| Active Phase | ZB-Wax | nist.gov |
| Column Length | 30 m | nist.govnist.gov |
| Column Diameter | 0.25 mm | nist.govnist.gov |
| Phase Thickness | 0.50 µm | nist.govnist.gov |
| Carrier Gas | Helium | nist.govnist.gov |
| Initial Temp. | 35 °C | nist.gov |
| Final Temp. | 250 °C | nist.gov |
| Heat Rate | 4 K/min | nist.gov |
Applications in Liquid Chromatography with Ultraviolet Detection (LC-UVD)
While GC is the predominant technique, the PFBHA derivatives of carbonyls are also amenable to analysis by liquid chromatography (LC). The pentafluorobenzyl group, introduced during derivatization, contains a phenyl ring that acts as a chromophore, enabling sensitive detection using an ultraviolet (UV) detector. researchgate.netoup.com This provides an alternative analytical approach, particularly for carbonyl compounds that may be thermally labile even after derivatization.
A method has been developed using a C18 reverse-phase column with UV detection at 200 nm. oup.com This LC-UVD method was shown to effectively resolve a mixture of 13 different PFBHA O-oximes. oup.com The technique demonstrated detection limits near 100 ng/mL for the oxime derivatives, corresponding to approximately 14–50 ng/mL of the original aldehyde. oup.com This sensitivity is sufficient for determining carbonyl compounds in various water samples and for monitoring vapors of aldehydes like acrolein at concentrations relevant to occupational exposure guidelines. oup.com
Table 2: Summary of Liquid Chromatography with Ultraviolet Detection (LC-UVD) Method
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse-Phase LC | oup.com |
| Stationary Phase | C18 (ODS) | researchgate.netoup.com |
| Mobile Phase | Acetonitrile–Water Gradient | oup.com |
| Detection | Ultraviolet (UVD) | researchgate.netoup.com |
| Wavelength | 200 nm | oup.com |
| Detection Limit | ~100 ng/mL (oxime) | oup.com |
| Quantifiable Limit | ~500 ng/mL (oxime) | oup.com |
Integration with Microextraction and Preconcentration Techniques (e.g., Solid-Phase Microextraction, SPME)
To analyze carbonyls at ultra-trace levels, derivatization is often combined with preconcentration techniques like solid-phase microextraction (SPME). mdpi.comcopernicus.org In this approach, the PFBHA derivatizing reagent is first loaded onto an SPME fiber, typically coated with a material like polydimethylsiloxane/divinylbenzene (PDMS/DVB). researchgate.netmdpi.com The PFBHA-coated fiber is then exposed to the sample, often in the headspace above a liquid or solid matrix. mdpi.com
Carbonyl compounds in the sample volatilize into the headspace, adsorb onto the fiber, and react instantaneously with the PFBHA to form the corresponding oxime derivative directly on the fiber. researchgate.netcopernicus.org This on-fiber derivatization method is highly efficient, as it combines sample extraction, concentration, and derivatization into a single, solvent-free step. copernicus.org After sampling, the fiber is transferred to the injector of a gas chromatograph, where the derivatives are thermally desorbed for analysis. copernicus.org This combination of SPME with on-fiber derivatization has been successfully applied to the analysis of carbonyls in indoor air and food products, offering very low detection limits, often below 0.5 µg/m³. researchgate.netmdpi.com
Application as a Synthetic Building Block for Complex Organic Molecules
Beyond its role in analytical chemistry, the structure of this compound contains reactive functional groups—an oxime ether and a conjugated double bond—that suggest its potential as a building block in organic synthesis. Oxime ethers are recognized as versatile synthons for constructing a wide variety of chemical structures, particularly nitrogen-containing compounds. researchgate.netresearchgate.net
Precursors for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Isoxazolines)
The oxime ether moiety is a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net Various synthetic methodologies have been developed that utilize oxime ethers as key intermediates. researchgate.net For instance, carbenes derived from α-diazo oxime ethers can undergo reactions leading to the formation of heterocycles like pyridines and pyrroles. rsc.orgrsc.org The reactivity of the carbene can be modulated by the choice of metal catalyst, directing the reaction pathway. rsc.org
Furthermore, the C=N-O linkage within the oxime ether can participate in cycloaddition reactions or radical cyclizations. libretexts.org Radical cyclization of open-chain oxime ethers is a known method for producing highly substituted, nitrogen-containing cyclopentane (B165970) and cyclohexane (B81311) ring systems. libretexts.org Although specific examples using this compound as a synthetic precursor are not widely reported, its chemical structure is amenable to these types of transformations, highlighting its potential utility in the construction of complex heterocyclic molecules. researchgate.netlibretexts.org
Role in Stereoselective Organic Transformations and Chiral Auxiliary Applications
The concept of stereoselectivity is relevant to this compound in two main contexts: its formation and its potential reactions. First, the reaction of PFBHA with aldehydes (like propenal) or unsymmetrical ketones results in the formation of (E) and (Z) geometric isomers. researchgate.net The ability to separate these stereoisomers by chromatography is a testament to their distinct physical properties.
Contributions to Electrophilic Amination Strategies in Organic Synthesis.
Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound as a primary reagent in electrophilic amination strategies within organic synthesis. While the broader class of oxime ethers has been investigated in various carbon-nitrogen bond-forming reactions, dedicated research findings on the contributions of this particular compound to electrophilic amination are not extensively documented in accessible chemical science databases and research articles.
Electrophilic amination is a fundamental process in organic chemistry, providing a crucial pathway for the introduction of nitrogen-containing functional groups into organic molecules. wikipedia.org This method involves the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org A wide array of reagents have been developed for this purpose, including chloramines, hydroxylamine (B1172632) derivatives, and oxaziridines. wikipedia.org These reagents typically feature a nitrogen atom rendered electrophilic by its attachment to a good leaving group. wikipedia.orgnih.gov
The general reactivity of oxime ethers in related transformations often involves the N-O bond. nih.gov For instance, certain oxime derivatives can engage with transition metal catalysts in redox processes, functioning as analogs to alkyl or aryl halides in cross-coupling reactions. nih.gov Additionally, the electrophilicity of the nitrogen atom in some oxime systems can be harnessed for cyclization reactions. nih.gov
However, detailed studies focusing on this compound as the key electrophilic aminating agent are not prevalent in the reviewed literature. The pentafluorophenylmethyl group is a known electron-withdrawing group, which could theoretically enhance the electrophilicity of the nitrogen atom in the oxime moiety, a prerequisite for an effective electrophilic aminating agent. Despite this theoretical potential, comprehensive research detailing its reactivity, substrate scope, and efficiency in electrophilic amination reactions is not currently available.
Consequently, the generation of detailed research findings and interactive data tables specifically for this compound in the context of electrophilic amination is not feasible based on the existing scientific literature. Further research would be required to explore and document the potential of this compound in such synthetic strategies.
Future Prospects and Emerging Research Directions for Propenal O Pentafluorophenylmethyl Oxime Chemistry
Development of Novel Catalytic Systems for Efficient Oxime Transformations
The transformation of oximes is a pivotal process in organic synthesis, leading to a variety of valuable nitrogen-containing compounds. For Propenal O-pentafluorophenylmethyl-oxime, the development of bespoke catalytic systems could unlock new synthetic pathways. The electron-deficient nature of the pentafluorophenyl group is expected to influence the reactivity of the oxime's C=N bond, making it a candidate for unique catalytic cycles.
Future research is likely to focus on transition-metal catalysis to achieve transformations that are otherwise challenging. For instance, catalysts based on palladium, nickel, or copper could be developed for cross-coupling reactions where the oxime ether acts as a directing group or a reactive handle. The development of asymmetric catalysis would be a particularly significant advancement, enabling the enantioselective synthesis of chiral amines or other nitrogenous compounds from the propenal scaffold.
Furthermore, photocatalysis represents a burgeoning field that could offer green and efficient methods for the transformation of this compound. Light-mediated reactions could enable novel bond formations and functionalizations under mild conditions, potentially avoiding the need for harsh reagents.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Potential Catalyst Class | Expected Product Type |
| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh, Ru, Ir) | Chiral Amines |
| Cross-Coupling Reactions | Palladium, Nickel, or Copper Catalysts | Functionalized Oximes/Amines |
| Cycloaddition Reactions | Lewis or Brønsted Acids | Heterocyclic Compounds |
| Photocatalytic Reductions | Organic Dyes, Semiconductor Nanomaterials | Saturated Oximes/Amines |
Exploration of Bio-orthogonal and Click Chemistry Applications for Pentafluorophenylmethyl Oximes
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Oxime and hydrazone ligations are among the established bio-orthogonal reactions, valued for their specificity and biocompatibility. nih.govnih.gov The pentafluorophenylmethyl group in this compound could enhance the rate and stability of such ligations, making it a superior reagent for labeling biomolecules.
Future investigations will likely explore the kinetics and stability of the ligation between this compound and various biological targets. The electron-withdrawing pentafluorophenyl group is hypothesized to accelerate the condensation reaction with aldehydes or ketones on biomolecules, a critical factor for effective labeling at low concentrations.
Moreover, the concept of "click chemistry," which emphasizes rapid, high-yield, and simple reactions, is highly relevant. nih.gov The reactivity of the α,β-unsaturated system in the propenal moiety could be exploited in novel click-type reactions, such as Michael additions with thiol-containing biomolecules. The development of mutually orthogonal bio-orthogonal reactions, where multiple labeling steps can occur simultaneously without cross-reactivity, is a significant goal in the field. dntb.gov.ua The unique reactivity of pentafluorophenylmethyl oximes could contribute to expanding the toolkit of such reactions.
Integration into Advanced Materials Science and Sensor Development
The incorporation of specialized organic molecules into polymers and other materials can impart novel functionalities. The pentafluorophenyl group of this compound offers opportunities for creating materials with unique properties, such as enhanced thermal stability, hydrophobicity, and specific reactivity.
In materials science, future research could focus on polymerizing or grafting this compound onto surfaces or into polymer backbones. The resulting materials could exhibit tailored surface properties or serve as platforms for further chemical modification. The high fluorine content could be advantageous for applications requiring low surface energy or chemical resistance.
In the realm of sensor development, the reactive nature of the oxime and the propenal unit could be harnessed to create chemosensors. For instance, a sensor could be designed where the reaction of the oxime with a specific analyte induces a change in fluorescence or a colorimetric response. The pentafluorophenyl group can also participate in non-covalent interactions, such as π-stacking, which could be exploited in the design of sensitive and selective sensors for aromatic analytes.
High-Throughput Synthesis and Screening of O-Pentafluorophenylmethyl Oxime Libraries
High-throughput synthesis and screening are powerful tools in drug discovery and materials science for rapidly identifying compounds with desired properties. nih.gov Creating libraries of O-pentafluorophenylmethyl oximes derived from a variety of aldehydes and ketones would be a logical step towards exploring the full potential of this class of compounds.
Future work in this area would involve the development of robust and automated synthetic methods for generating a diverse range of O-pentafluorophenylmethyl oximes in parallel. This could be achieved using robotic liquid handlers and microplate-based synthesis. The subsequent high-throughput screening of these libraries against biological targets or for specific material properties would accelerate the discovery of new leads.
The data generated from screening these libraries could also be used to build structure-activity relationship (SAR) models. These models would be invaluable for guiding the design of next-generation O-pentafluorophenylmethyl oximes with optimized performance for a given application, be it as a therapeutic agent, a bio-orthogonal probe, or a component of an advanced material.
Q & A
Basic Research Questions
Q. How can Propenal O-pentafluorophenylmethyl-oxime be unambiguously identified in analytical workflows?
- Methodological Answer : Use hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) with derivatization protocols tailored for volatile organic compounds (VOCs). Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for the oxime moiety (C=N-O) and pentafluorophenyl group (δ 110–150 ppm in NMR). Cross-reference with databases for VOCs and fluorinated derivatives to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, impervious lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) if aerosolization is possible .
- Ventilation : Conduct experiments in fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .
- Storage : Store in sealed, corrosion-resistant containers at 2–8°C, away from ignition sources. Monitor for peroxidation if stored long-term .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : The oxime is typically synthesized via nucleophilic substitution between pentafluorobenzyl hydroxylamine and propenal. Optimize reaction conditions (e.g., pH 7–8, 25–40°C) to minimize side products like Schiff bases. Purify via fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) or preparative HPLC using C18 columns .
Advanced Research Questions
Q. How can conflicting toxicological data for this compound be resolved in risk assessments?
- Methodological Answer :
- Study Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental parameters. For example, compare acute vs. chronic exposure in in vitro models (e.g., HepG2 cells) and in vivo rodent studies .
- Data Reconciliation : Use meta-analysis tools to weigh evidence quality. Prioritize studies adhering to OECD Guidelines (e.g., Test No. 471 for mutagenicity) and those reporting dose-response relationships .
- Uncertainty Quantification : Apply benchmark dose (BMD) modeling to extrapolate low-dose risks from high-dose data .
Q. What experimental strategies mitigate this compound’s potential carcinogenic and mutagenic risks?
- Methodological Answer :
- Ames Test Modifications : Incorporate S9 metabolic activation and use Salmonella strains TA98 and TA100 to assess frameshift and base-pair mutations. Include negative (DMSO) and positive (2-nitrofluorene) controls .
- In Silico Predictions**: Use QSAR models (e.g., Toxtree, Derek Nexus) to predict carcinogenicity. Cross-validate with structural analogs like formaldehyde O-pentafluorophenylmethyl-oxime .
- Engineering Controls : Implement closed-system reactors and real-time air monitoring (e.g., PID detectors) to limit occupational exposure .
Q. How can environmental persistence and bioaccumulation potential of this compound be evaluated?
- Methodological Answer :
- PBT/vPvB Assessment : Conduct OECD 305 (bioconcentration in fish) and OECD 307 (soil degradation) tests. Note that current data gaps require extrapolation from fluorinated VOC profiles, which suggest moderate mobility in soils but low bioaccumulation due to hydrolysis susceptibility .
- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to track degradation byproducts in simulated environmental matrices (e.g., OECD 308 water-sediment systems) .
Q. What methodological frameworks ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Standardization : Document all synthesis steps using CHEMRENDER or similar tools. Report yields, purity (≥95% by GC-FID), and spectral data (IR, NMR, NMR) in open-access repositories .
- Interlaboratory Validation : Participate in round-robin trials to validate analytical methods (e.g., ASTM E685 for GC calibration) .
Contradictions and Gaps in Current Research
Q. Why do regulatory agencies classify this compound differently for carcinogenicity?
- Methodological Answer : Discrepancies arise from variable thresholds (e.g., IARC’s 0.1% cutoff for carcinogen classification vs. ACGIH’s TLVs). Resolve conflicts by harmonizing study designs (e.g., identical exposure durations and species) and submitting data to the EPA’s IRIS program for unified assessment .
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Methodological Answer : Prioritize testing per OECD 201 (algae growth inhibition), OECD 202 (Daphnia acute toxicity), and OECD 203 (fish acute toxicity). Use read-across approaches with structurally related pentafluorophenyl compounds to estimate NOECs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
